methyl 4-[(1S)-1-hydroxyethyl]benzoate

Ferroelectric Liquid Crystals Chiral Dopants Helical Twisting Power

Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS 134615-20-6, also indexed as 102681-71-0) is the (S)-enantiomer of methyl 4-(1-hydroxyethyl)benzoate, a chiral benzoate ester with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g·mol⁻¹. The compound features a single stereogenic center at the benzylic alcohol carbon (C-α), yielding two distinct enantiomers.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 134615-20-6
Cat. No. B166552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(1S)-1-hydroxyethyl]benzoate
CAS134615-20-6
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)OC)O
InChIInChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1
InChIKeyKAXLTAULVFFCNL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS 134615-20-6): Procurement-Grade Chiral Building Block Overview


Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS 134615-20-6, also indexed as 102681-71-0) is the (S)-enantiomer of methyl 4-(1-hydroxyethyl)benzoate, a chiral benzoate ester with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g·mol⁻¹ [1]. The compound features a single stereogenic center at the benzylic alcohol carbon (C-α), yielding two distinct enantiomers. This (S)-configured form is utilized as a chiral intermediate in the synthesis of ferroelectric liquid crystal dopants and pharmaceutical building blocks, where absolute stereochemistry directly governs material performance [2]. Commercial availability spans multiple vendors, with typical purity specifications of ≥95% (achiral) and enantiomeric excess confirmed by chiral HPLC .

Why Methyl 4-[(1S)-1-hydroxyethyl]benzoate Cannot Be Replaced by Racemic or (R)-Configured Analogs


The methyl 4-(1-hydroxyethyl)benzoate scaffold is intrinsically chiral; the spatial orientation of the hydroxyl group at the benzylic stereocenter determines the helical twisting power (HTP) in liquid crystal formulations and the diastereomeric outcome in downstream synthetic transformations [1]. Substituting the (S)-enantiomer with the racemate (CAS 79322-76-2) introduces an equimolar amount of the (R)-antipode that generates opposite helical handedness in ferroelectric SmC* phases, effectively nullifying the net spontaneous polarization required for electro-optic switching [2]. Similarly, replacement with the (R)-enantiomer (CAS 129446-47-5) inverts the sign of chirality transfer, which can produce antagonistic biological activity if the compound serves as a prodrug or chiral intermediate for an enantioselective target [3].

Quantitative Differentiation Evidence for Methyl 4-[(1S)-1-hydroxyethyl]benzoate Procurement Decisions


Absolute Stereochemistry Defines Helical Twisting Power Direction in Ferroelectric Liquid Crystal Dopants

In chiral smectic C (SmC*) ferroelectric liquid crystal mixtures, the sign and magnitude of the helical pitch are governed by the absolute configuration of the dopant. The (S)-enantiomer of 4-(1-hydroxyethyl)benzoate esters induces a left-handed helical structure with a positive helical twisting power (HTP), while the (R)-enantiomer (CAS 129446-47-5) induces the opposite handedness [1]. This inversion is not achievable with racemic material, which yields a compensated nematic phase with near-zero macroscopic polarization, rendering the mixture non-functional for electro-optic devices [2]. The Sumitomo patent explicitly claims optically active 4-(1-hydroxyethyl)benzoic acid derivatives as essential intermediates for ferroelectric liquid crystals, where racemic compounds fail to produce the required SmC* phase [1].

Ferroelectric Liquid Crystals Chiral Dopants Helical Twisting Power

Enantiomeric Purity Verified by Chiral HPLC: (S)-Form Readily Distinguished from (R)-Form and Racemate

Commercially supplied methyl 4-[(1S)-1-hydroxyethyl]benzoate is characterized by chiral HPLC to confirm enantiomeric excess (ee). Typical specifications cite ≥95% chemical purity with ee ≥98% for the (S)-enantiomer . The (R)-enantiomer (CAS 129446-47-5) and racemate (CAS 79322-76-2) are chromatographically distinguishable, enabling identity confirmation prior to use [1]. The refractive index of the (S)-enantiomer (nD²⁰ 1.5300–1.5360) provides an orthogonal, though achiral, quality metric .

Chiral Purity Analysis Chiral HPLC Quality Control

Regioisomeric Purity: Para-Substituted (S)-Enantiomer vs. Meta-Substituted Analogs

The para-substituted methyl 4-[(1S)-1-hydroxyethyl]benzoate is the thermodynamically favored and synthetically targeted regioisomer for liquid crystal applications, where linear molecular geometry promotes mesophase stability [1]. The meta-substituted analog (methyl 3-[(1S)-1-hydroxyethyl]benzoate) introduces a kink in the molecular axis, reducing the clearing point by 15–30 °C and suppressing SmC* phase formation [2]. A patented regioselective synthesis using coumalate esters ensures para-substituted product substantially free of meta-impurity (<2%) [1].

Regioselective Synthesis Para-Substituted Benzoates Meta-Isomer Contamination

High-Confidence Application Scenarios for Methyl 4-[(1S)-1-hydroxyethyl]benzoate Based on Verified Differentiation Evidence


Chiral Dopant Synthesis for Ferroelectric SmC* Liquid Crystal Mixtures

The (S)-configured methyl ester serves as the key chiral intermediate for preparing optically active dopants that induce left-handed helical superstructure in SmC* host mixtures. The para-substitution pattern ensures linear molecular geometry conducive to mesophase stability . Substitution with the racemate or (R)-enantiomer yields non-functional or oppositely helical mixtures, as demonstrated by HTP sign inversion in Cano wedge experiments [1].

Enantioselective Synthesis of Pharmaceutical Intermediates Requiring Defined (S)-Configuration

The compound functions as a chiral pool starting material for constructing drug-like molecules with a benzylic alcohol pharmacophore. The high enantiomeric excess (≥98% ee) validated by chiral HPLC ensures that downstream diastereoselective transformations proceed with predictable stereochemical outcomes, minimizing purification burdens from diastereomeric mixtures .

Quality Control Reference Standard for Chiral HPLC Method Development

The distinct chromatographic retention of the (S)-enantiomer on Chiralpak IH columns, with baseline resolution from the (R)-antipode, makes this compound suitable as a reference standard for developing and validating chiral separation methods for benzoate ester libraries .

Building Block for Ferroelectric Liquid Crystal Polymer Networks

The para-substituted (S)-benzoate core can be elaborated into polymerizable mesogens for ferroelectric LC elastomers. The defined absolute configuration is essential for creating uniformly aligned chiral SmC* elastomers with macroscopic polarization, whereas racemic starting material produces disordered, non-polar materials [1].

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